![molecular formula C10H13ClF3NO B4174383 2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride](/img/structure/B4174383.png)
2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride
Overview
Description
2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride, also known as TFB-TBOA, is a potent and selective blocker of excitatory amino acid transporter 1 (EAAT1) and EAAT2. It was first synthesized in 2001 by Furuta et al. and has since been used extensively in scientific research to study the role of EAATs in various physiological and pathological conditions.
Mechanism of Action
2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride acts as a competitive inhibitor of EAATs, binding to the glutamate binding site and blocking the uptake of glutamate by the transporter. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of extracellular glutamate levels, and the induction of neuronal death in certain contexts. It has also been shown to have anti-epileptic and neuroprotective effects in some animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride is its high potency and selectivity for EAAT1 and EAAT2, which allows for precise manipulation of glutamate transport in vitro and in vivo. However, one limitation of 2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.
Future Directions
There are many potential future directions for research involving 2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride, including the investigation of its effects on other neurotransmitter systems, the development of more potent and selective EAAT inhibitors, and the exploration of its therapeutic potential in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the complex and context-dependent effects of EAAT inhibition on synaptic transmission and plasticity.
Scientific Research Applications
2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions, including epilepsy, ischemia, and neurodegenerative diseases. It has also been used to investigate the effects of EAAT inhibition on synaptic transmission, plasticity, and behavior.
properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-14-5-6-15;/h1-4,14-15H,5-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELGZTZJTPCIDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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